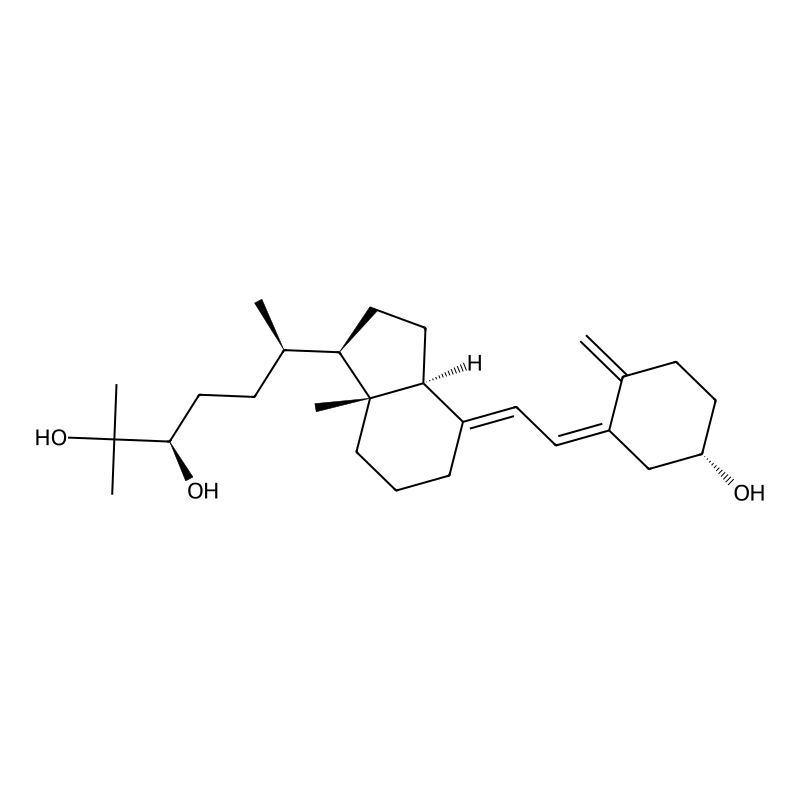

Secalciferol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Secalciferol, strictly defined as the (24R)-epimer of 24,25-dihydroxyvitamin D3, is a major circulating catabolite of vitamin D3 produced via CYP24A1-mediated hydroxylation. While historically viewed merely as an inactive byproduct, it is now established as a critical analytical standard for clinical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and a highly specific bioactive molecule in osteo-research. For industrial and clinical buyers, sourcing high-purity (≥98%) Secalciferol is essential for calibrating diagnostic assays to calculate the Vitamin D Metabolite Ratio (VMR) and for investigating Vitamin D Receptor (VDR)-independent bone healing pathways. Its distinct stereochemistry and mass-to-charge transitions make it non-interchangeable with other vitamin D metabolites in both analytical and biological applications [1].

Substituting Secalciferol with the canonical active form, 1,25-dihydroxyvitamin D3 (calcitriol), or the primary circulating precursor, 25-hydroxyvitamin D3, critically compromises both analytical and biological workflows. In clinical diagnostics, only the precise co-quantification of 24,25(OH)2D3 alongside 25(OH)D3 enables the calculation of the VMR, a necessary metric for assessing CYP24A1 enzyme activity and chronic kidney disease progression [1]. In biological models, the 24R epimer activates distinct, VDR-independent membrane receptors (such as FAM57B2) to promote fracture healing—pathways that are completely unresponsive to calcitriol or the synthetic 24S epimer [2]. Consequently, using generic vitamin D analogs or racemic mixtures renders these specialized diagnostic and osteogenic assays functionally useless.

References

Stereospecific Receptor Affinity for Bone Metabolism Assays

In fracture-healing callus membrane fractions, the natural (24R)-epimer (Secalciferol) demonstrates highly specific receptor binding compared to the synthetic (24S)-epimer. The relative competitive index (RCI) highlights that the 24S epimer and other active metabolites like 1,25(OH)2D3 have drastically lower affinities for this specific membrane receptor [1].

| Evidence Dimension | Relative Competitive Index (RCI) for callus membrane receptor |

| Target Compound Data | RCI = 100 (KD = 18.3 nmol/L) for 24R,25(OH)2D3 |

| Comparator Or Baseline | RCI = 37 for 24S,25(OH)2D3; RCI = 2.0 for 1,25(OH)2D3 |

| Quantified Difference | 2.7-fold higher binding affinity than the 24S epimer and 50-fold higher than 1,25(OH)2D3 |

| Conditions | Chick tibial fracture-healing callus membrane fraction |

Procurement of the stereochemically pure 24R epimer is mandatory for bone metabolism assays, as racemic mixtures or the 24S epimer will fail to properly activate the target membrane receptors.

Analytical Specificity for LC-MS/MS Vitamin D Metabolite Ratio (VMR) Profiling

Secalciferol is an indispensable analytical standard for clinical LC-MS/MS workflows targeting the Vitamin D Metabolite Ratio (VMR). While 25(OH)D3 is the standard measure of vitamin D sufficiency, calculating the VMR requires precise co-quantification of 24,25(OH)2D3. In patients with CYP24A1 mutations (e.g., Idiopathic Infantile Hypercalcemia), the VMR is massively elevated compared to healthy baselines, a diagnostic insight impossible to achieve without pure Secalciferol standards [1].

| Evidence Dimension | Vitamin D Metabolite Ratio (VMR = 25(OH)D3 / 24,25(OH)2D3) |

| Target Compound Data | Enables precise quantification of VMR > 80 in CYP24A1 mutation patients |

| Comparator Or Baseline | Generic 25(OH)D3 alone (provides no insight into CYP24A1 catabolic activity) |

| Quantified Difference | Enables detection of >3-fold VMR elevation in pathological states versus normal range (5-25) |

| Conditions | Multiplexed LC-MS/MS of human serum samples |

Diagnostic laboratories must procure high-purity Secalciferol standards to calibrate LC-MS/MS equipment for VMR calculations, as standard 25(OH)D3 assays cannot detect CYP24A1-driven catabolic anomalies.

VDR-Independent Mechanistic Activation in Fracture Repair Models

Secalciferol drives endochondral ossification during fracture repair via a distinct, Vitamin D Receptor (VDR)-independent pathway. Specifically, 24R,25(OH)2D3 binds to the effector molecule FAM57B2 to produce lactosylceramide (LacCer), restoring callus volume and stiffness in Cyp24a1-null models. The canonical active metabolite, 1,25(OH)2D3, completely fails to induce this FAM57B2-mediated LacCer production [1].

| Evidence Dimension | FAM57B2-mediated Lactosylceramide (LacCer) production |

| Target Compound Data | Induces specific FAM57B2 binding and LacCer production, restoring callus volume |

| Comparator Or Baseline | 1,25-dihydroxyvitamin D3 (Calcitriol) |

| Quantified Difference | 1,25(OH)2D3 yields zero induction of FAM57B2-mediated LacCer production |

| Conditions | Cyp24a1–/– mouse fracture callus mRNA and in vitro binding assays |

Researchers modeling fracture healing and endochondral ossification must select Secalciferol, as the more common active vitamin D (calcitriol) cannot trigger this critical VDR-independent repair pathway.

Osteoblastic cGMP Induction for Cellular Pathway Mapping

In cultured human osteoblastic cells, physiological concentrations of Secalciferol trigger a rapid and significant increase in cyclic GMP (cGMP), which subsequently enhances osteocalcin synthesis. Head-to-head comparisons reveal that the 24S epimer has only a weak effect, while 1,25(OH)2D3 has no effect on cGMP levels[1].

| Evidence Dimension | Intracellular cGMP content increase |

| Target Compound Data | ~200% increase in cGMP within 5-15 minutes at 10^-9 to 10^-8 M |

| Comparator Or Baseline | 1,25(OH)2D3 (0% increase) and 24S,25(OH)2D3 (weak effect) |

| Quantified Difference | Absolute superiority in cGMP induction compared to the canonical active metabolite |

| Conditions | Cultured human osteoblastic cells (5-15 min exposure) |

For in vitro osteoblast signaling assays, Secalciferol provides a unique, non-interchangeable cGMP induction profile required for accurate pathway mapping and cooperative effect studies.

LC-MS/MS Clinical Diagnostics and VMR Profiling

Secalciferol is the mandatory analytical standard for clinical laboratories measuring the Vitamin D Metabolite Ratio (VMR). Its precise quantification allows clinicians to differentiate true vitamin D deficiency from CYP24A1 mutations (e.g., Idiopathic Infantile Hypercalcemia) and monitor chronic kidney disease progression, an application where generic 25(OH)D3 standards are insufficient[1].

In Vivo Fracture Healing and Endochondral Ossification Models

Due to its unique ability to bind FAM57B2 and stimulate lactosylceramide production, Secalciferol is the required metabolite for in vivo models studying VDR-independent fracture repair. It is specifically utilized to rescue callus formation defects in Cyp24a1-null models, a process that calcitriol cannot replicate [2].

Osteoblast Signaling and Cooperative Pathway Assays

In cellular assays mapping bone metabolism, the 24R epimer is utilized to study rapid, non-genomic signaling pathways. Its unique capacity to induce a ~200% increase in intracellular cGMP in human osteoblasts makes it essential for investigating cooperative effects with 1,25(OH)2D3 on osteocalcin synthesis[3].

References

- [1] Kaufmann M, et al. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling. JBMR Plus. 2021;5(12):e10580.

- [2] St-Arnaud R, et al. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2. JCI Insight. 2018;3(14):e122221.

- [3] 24R,25-dihydroxyvitamin D3 increases cyclic GMP contents, leading to an enhancement of osteocalcin synthesis by 1,25-dihydroxyvitamin D3 in cultured human osteoblastic cells. Exp Cell Res. 1998;244(1):71-76.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic;Health Hazard

Other CAS

40013-87-4

Wikipedia

Use Classification

Dates

Explore Compound Types